molecular formula C16H16BrNO B5594324 N-benzyl-3-bromo-N,4-dimethylbenzamide

N-benzyl-3-bromo-N,4-dimethylbenzamide

Cat. No.: B5594324
M. Wt: 318.21 g/mol
InChI Key: XYAUYTUVZFCRDC-UHFFFAOYSA-N
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Description

N-Benzyl-3-bromo-N,4-dimethylbenzamide (CAS 161258-41-9) is a substituted benzamide derivative characterized by a benzyl group attached to the amide nitrogen, a bromine atom at the 3-position of the benzene ring, and methyl groups at the N- and 4-positions. Its molecular formula is C₁₆H₁₅BrNO, with a molecular weight of 317.20 g/mol (calculated). This compound is structurally distinct due to the combination of electron-withdrawing (bromo) and bulky (benzyl) substituents, which influence its reactivity, solubility, and biological interactions. It has been investigated for pharmaceutical applications, particularly as a kinase inhibitor, as evidenced by derivatives like 3-(4-(2,4-difluorobenzyloxy)-3-bromo-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide, which inhibits p38 MAP kinase .

Properties

IUPAC Name

N-benzyl-3-bromo-N,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO/c1-12-8-9-14(10-15(12)17)16(19)18(2)11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAUYTUVZFCRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C)CC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-bromo-N,4-dimethylbenzamide typically involves the bromination of N-benzyl-N,4-dimethylbenzamide. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-bromo-N,4-dimethylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation can occur at the benzyl group, leading to the formation of benzaldehyde derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution: N-substituted benzamides.

    Reduction: N-benzyl-N,4-dimethylbenzylamine.

    Oxidation: Benzaldehyde derivatives.

Scientific Research Applications

N-benzyl-3-bromo-N,4-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of N-benzyl-3-bromo-N,4-dimethylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and benzyl group play crucial roles in its binding affinity and specificity towards these targets. Further research is needed to elucidate the detailed pathways involved.

Comparison with Similar Compounds

Key Observations:

  • Bromine Position : 3-Bromo substitution (as in the target compound) vs. 4-bromo (e.g., 4-bromo-N,N-dimethylbenzamide) alters electronic properties and reactivity in cross-coupling reactions .
  • Biological Activity : Derivatives with piperidine-ethylamide groups (e.g., compound 3a in ) show affinity for sigma receptors, while the target compound’s benzyl group correlates with kinase inhibition .

Spectroscopic and Physicochemical Properties

  • NMR Shifts : The bromine atom in the 3-position causes distinct deshielding in ¹H NMR (aromatic protons near Br show downfield shifts >7.5 ppm). For comparison, 3,4-dimethylbenzamide exhibits C=O stretching at ~1650 cm⁻¹ in IR, while brominated analogs show additional C-Br stretches at ~550–600 cm⁻¹ .
  • Solubility : The benzyl group in the target compound reduces water solubility compared to N,N-dimethyl derivatives, as observed in related N-benzyl-4-bromobenzamide (CAS 80311-89-3) .
  • Thermal Stability : Trimethylated analogs (e.g., 4-bromo-N,N,3-trimethylbenzamide) exhibit higher melting points (~350°C predicted) due to crystallinity, whereas bulkier benzyl-substituted compounds may have lower melting points .

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